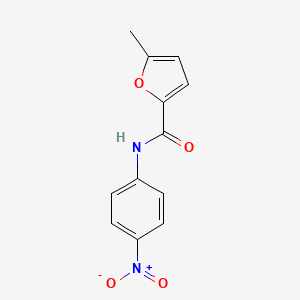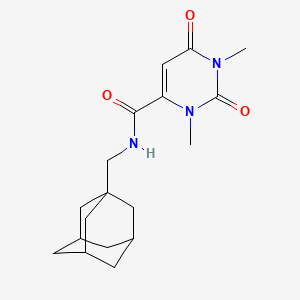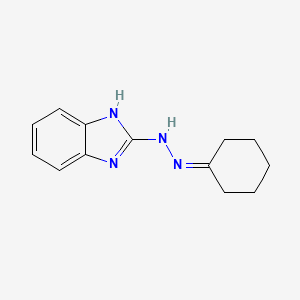methanone](/img/structure/B11473620.png)
[7-Tert-butyl-1,2-bis(propylsulfonyl)indolizin-3-yl](2,4-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-TERT-BUTYL-3-(2,4-DIMETHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE is a complex organic compound that belongs to the indolizine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-TERT-BUTYL-3-(2,4-DIMETHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE typically involves multi-step organic reactions. The process may start with the preparation of the indolizine core, followed by the introduction of tert-butyl, dimethylbenzoyl, and propane-1-sulfonyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, sulfonyl chlorides, and organometallic catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl and dimethylbenzoyl groups.
Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The indolizine core and attached groups may participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) may be used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.
Biology
Biologically, indolizine derivatives are often studied for their potential as pharmaceuticals. This compound could be investigated for its activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Indolizine derivatives have shown promise in treating conditions such as cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for 7-TERT-BUTYL-3-(2,4-DIMETHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE would depend on its specific biological activity. Generally, indolizine derivatives interact with molecular targets such as enzymes, receptors, and DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound, known for its biological activity.
Benzoyl Indolizines: Compounds with similar benzoyl groups, often studied for their medicinal properties.
Sulfonyl Indolizines: Derivatives with sulfonyl groups, known for their chemical reactivity.
Uniqueness
7-TERT-BUTYL-3-(2,4-DIMETHYLBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE is unique due to the combination of its tert-butyl, dimethylbenzoyl, and propane-1-sulfonyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H35NO5S2 |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
[7-tert-butyl-1,2-bis(propylsulfonyl)indolizin-3-yl]-(2,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C27H35NO5S2/c1-8-14-34(30,31)25-22-17-20(27(5,6)7)12-13-28(22)23(26(25)35(32,33)15-9-2)24(29)21-11-10-18(3)16-19(21)4/h10-13,16-17H,8-9,14-15H2,1-7H3 |
InChI Key |
LPSMKTNMKYXAIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=C(C=C(C=C3)C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Bromo-4,5-dimethoxybenzyl)-2-[2-(2-chlorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B11473540.png)

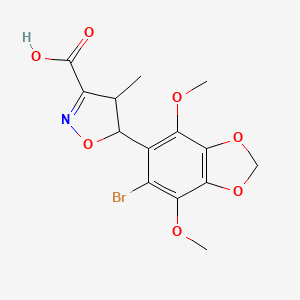
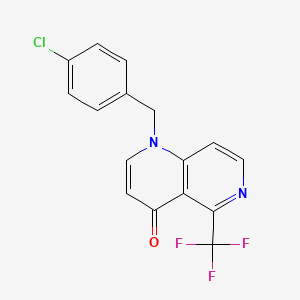
![1-benzyl-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11473559.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(furan-2-yl)ethyl]benzamide](/img/structure/B11473567.png)
![N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11473572.png)
![3-(4-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11473593.png)
![2-{3-[(1E)-1-(1H-indol-3-yl)prop-1-en-2-yl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B11473595.png)
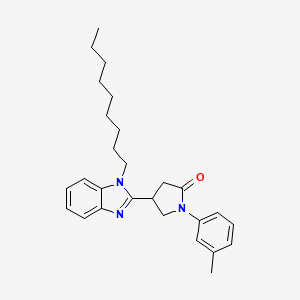
![4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11473598.png)
